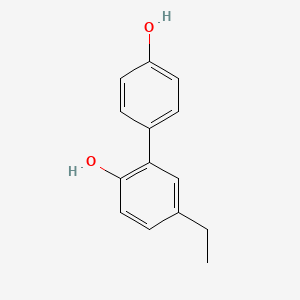
5-Ethylbiphenyl-2,4/'-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethylbiphenyl-2,4’-diol is an organic compound with the molecular formula C14H14O2 It consists of a biphenyl structure with an ethyl group attached to the fifth carbon and hydroxyl groups attached to the second and fourth carbons of the biphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylbiphenyl-2,4’-diol typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Ethylation: The biphenyl undergoes ethylation at the fifth carbon position using ethyl halides in the presence of a strong base like sodium hydride.
Hydroxylation: The ethylated biphenyl is then subjected to hydroxylation at the second and fourth positions. This can be achieved using reagents such as hydroxyl radicals or through catalytic processes involving transition metals.
Industrial Production Methods
In an industrial setting, the production of 5-Ethylbiphenyl-2,4’-diol may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Ethylation: Using catalysts like palladium or nickel to facilitate the ethylation process.
Controlled Hydroxylation: Employing controlled hydroxylation techniques to ensure selective addition of hydroxyl groups at the desired positions.
化学反応の分析
Types of Reactions
5-Ethylbiphenyl-2,4’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding biphenyl derivatives with reduced hydroxyl groups.
Substitution: The ethyl group or hydroxyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, or other nucleophiles/electrophiles.
Major Products Formed
The major products formed from these reactions include:
Oxidized Derivatives: Quinones or other oxidized biphenyl compounds.
Reduced Derivatives: Biphenyl compounds with reduced hydroxyl groups.
Substituted Derivatives: Biphenyl compounds with various functional groups replacing the ethyl or hydroxyl groups.
科学的研究の応用
5-Ethylbiphenyl-2,4’-diol has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Ethylbiphenyl-2,4’-diol involves its interaction with molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and interactions. The compound may act as an antioxidant, scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing various biological processes.
類似化合物との比較
Similar Compounds
Biphenyl-2,4’-diol: Lacks the ethyl group, resulting in different chemical properties and reactivity.
5-Methylbiphenyl-2,4’-diol: Contains a methyl group instead of an ethyl group, leading to variations in steric and electronic effects.
5-Propylbiphenyl-2,4’-diol: Has a propyl group, which affects its solubility and reactivity compared to the ethyl derivative.
Uniqueness
5-Ethylbiphenyl-2,4’-diol is unique due to the presence of the ethyl group, which influences its chemical behavior and potential applications. The ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various chemical reactions and applications.
特性
CAS番号 |
131844-67-2 |
|---|---|
分子式 |
C14H14O2 |
分子量 |
214.264 |
IUPAC名 |
4-ethyl-2-(4-hydroxyphenyl)phenol |
InChI |
InChI=1S/C14H14O2/c1-2-10-3-8-14(16)13(9-10)11-4-6-12(15)7-5-11/h3-9,15-16H,2H2,1H3 |
InChIキー |
SQEBQBUZLHTUPH-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)O)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


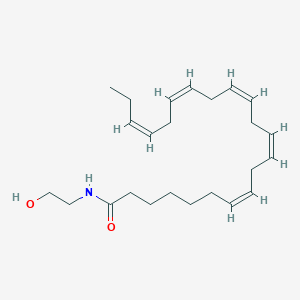
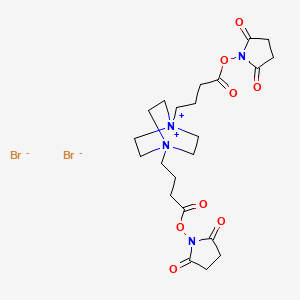
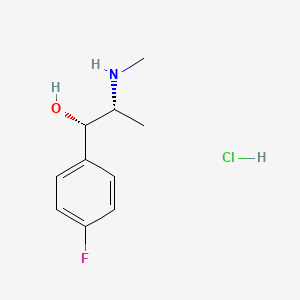
![(2S)-N-[(2R)-1-[[(6S,8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[3-(4-hydroxyphenyl)propanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B593012.png)
![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide](/img/structure/B593013.png)
![Tetrasodium;5-[[4-[4-[[2,4-diamino-5-[[8-oxido-3,6-disulfo-7-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-2-oxidobenzoate](/img/structure/B593014.png)
![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide](/img/structure/B593015.png)
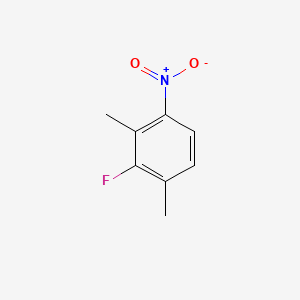

![2-[[2-(4-chloro-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride](/img/structure/B593021.png)
![N-[(Z)-2-cyclohexylideneethylideneamino]-2,4-dinitroaniline](/img/structure/B593023.png)
![Methanamine, N-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-](/img/structure/B593025.png)
![tert-butyl N-[(1S,6S)-6-methylcyclohex-3-en-1-yl]carbamate](/img/structure/B593028.png)
